molecular formula C44H87NO3 B1237520 (Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexacos-17-enamide

(Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexacos-17-enamide

Cat. No.: B1237520
M. Wt: 678.2 g/mol
InChI Key: CTSPXOBSUIWAAB-SNMLQRCYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexacos-17-enamide, also known as N-17Z-hexacosenoyl-sphinganine, is a ceramide. Ceramides are a class of sphingolipids, which are lipids containing a backbone of sphingoid bases such as sphingosine or sphinganine. These compounds play crucial roles in cellular signaling and structural integrity of cell membranes .

Properties

Molecular Formula

C44H87NO3

Molecular Weight

678.2 g/mol

IUPAC Name

(Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexacos-17-enamide

InChI

InChI=1S/C44H87NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-40-44(48)45-42(41-46)43(47)39-37-35-33-31-29-27-16-14-12-10-8-6-4-2/h17-18,42-43,46-47H,3-16,19-41H2,1-2H3,(H,45,48)/b18-17-/t42-,43+/m0/s1

InChI Key

CTSPXOBSUIWAAB-SNMLQRCYSA-N

SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCCCCC=CCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCC/C=C\CCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCCCCC=CCCCCCCCC)O

physical_description

Solid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ceramides typically involves the condensation of serine and palmitoyl-CoA, followed by reduction to produce sphinganine. This sphinganine can then be N-acylated with a fatty acid derivative, such as hexacosenoyl-CoA, to form (Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexacos-17-enamide .

Industrial Production Methods

Industrial production of ceramides often employs biotechnological methods, including fermentation and enzymatic synthesis, to achieve high yields and purity. These methods are optimized for large-scale production and involve the use of specific enzymes to catalyze the necessary reactions .

Chemical Reactions Analysis

Types of Reactions

(Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexacos-17-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. These reactions typically occur under mild to moderate conditions to preserve the integrity of the ceramide structure .

Major Products

The major products formed from these reactions include ceramide-1-phosphate, dihydroceramides, and various substituted ceramides, each with distinct biological activities and functions .

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexacos-17-enamide is used as a model compound to study the behavior of sphingolipids in various chemical environments. It helps in understanding the reactivity and stability of ceramides under different conditions.

Biology

In biological research, this compound is studied for its role in cellular signaling pathways. It is involved in processes such as apoptosis, cell differentiation, and inflammation. Researchers use this compound to investigate the mechanisms by which ceramides influence these cellular processes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Elevated levels of certain ceramides have been linked to cardiovascular diseases, making them potential biomarkers for diagnosis and targets for treatment.

Industry

In the industrial sector, ceramides are used in the formulation of skincare products due to their ability to restore and maintain the skin barrier. This compound is particularly valued for its moisturizing and protective properties.

Mechanism of Action

(Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexacos-17-enamide exerts its effects by interacting with specific molecular targets and pathways within cells. It is known to modulate the activity of enzymes involved in sphingolipid metabolism, such as sphingomyelinases and ceramidases. These interactions influence the levels of various sphingolipid metabolites, which in turn regulate cellular processes like apoptosis and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexacos-17-enamide is unique due to its specific fatty acid composition, which influences its physical properties and biological activities. The presence of the 17Z double bond in the fatty acid chain imparts distinct structural characteristics that affect its interaction with cellular membranes and proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexacos-17-enamide
Reactant of Route 2
Reactant of Route 2
(Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexacos-17-enamide

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